Ethyl 3-amino-3-(3-chloro-4-methylphenyl)propanoate oxalate

Description

Systematic IUPAC Nomenclature and Structural Representation

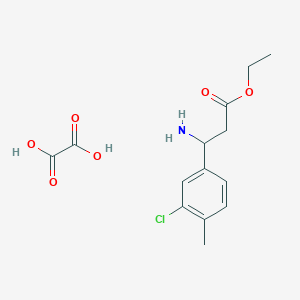

The systematic IUPAC name for this compound is ethyl 3-amino-3-(3-chloro-4-methylphenyl)propanoate oxalate , derived from its two-component structure. The parent molecule, ethyl 3-amino-3-(3-chloro-4-methylphenyl)propanoate, consists of a propanoate ester backbone substituted with an amino group and a 3-chloro-4-methylphenyl group at the third carbon. The oxalate counterion (C₂H₂O₄²⁻) forms a salt via proton transfer to the amino group.

The structural formula is represented as:

C₁₄H₁₈ClNO₆ , combining the molecular formulas of the parent compound (C₁₂H₁₆ClNO₂) and oxalic acid (C₂H₂O₄). The 2D structure features a central propanoate ester linked to a chloro-methyl-substituted aromatic ring and an ammonium-oxalate ionic bond (Figure 1).

Table 1: Structural features of this compound

| Feature | Description |

|---|---|

| Parent backbone | Propanoate ester |

| Aromatic substitution | 3-chloro-4-methylphenyl at C3 |

| Functional groups | Amino group (-NH₂), ester (-COO⁻), oxalate ion (C₂O₄²⁻) |

| Ionic interaction | Protonated amine (NH₃⁺) and deprotonated oxalate (C₂O₄²⁻) |

Properties

Molecular Formula |

C14H18ClNO6 |

|---|---|

Molecular Weight |

331.75 g/mol |

IUPAC Name |

ethyl 3-amino-3-(3-chloro-4-methylphenyl)propanoate;oxalic acid |

InChI |

InChI=1S/C12H16ClNO2.C2H2O4/c1-3-16-12(15)7-11(14)9-5-4-8(2)10(13)6-9;3-1(4)2(5)6/h4-6,11H,3,7,14H2,1-2H3;(H,3,4)(H,5,6) |

InChI Key |

ZVTVHISGNOSZJP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=C(C=C1)C)Cl)N.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The parent compound is an amino ester featuring a substituted phenyl ring (3-chloro-4-methylphenyl). The synthesis generally involves:

- Formation of the amino acid backbone with the aryl substitution.

- Introduction of the ethyl ester functionality.

- Functional group transformations such as reduction of nitro groups to amines when starting from nitro precursors.

A representative synthetic route involves the reduction of a nitro-substituted intermediate to the amino ester, often using stannous chloride in ethanol, which simultaneously reduces the nitro group and esterifies the carboxylic acid group, as demonstrated in closely related compounds like ethyl 3-(3-aminophenyl)propanoate.

Specific Methodology

- Starting materials: 3-chloro-4-methylbenzaldehyde or related aryl precursors.

- Step 1: Knoevenagel condensation with Meldrum's acid or malonate derivatives to form aryl-substituted intermediates.

- Step 2: Reduction of nitro groups to amines by stannous chloride (SnCl2) in ethanol, which also promotes esterification of the carboxylic acid to the ethyl ester.

- Step 3: Purification of the amino ester intermediate.

This tandem Knoevenagel condensation followed by reduction and esterification is efficient and yields the amino ester in good purity and yield.

Formation of Ethyl 3-amino-3-(3-chloro-4-methylphenyl)propanoate Oxalate Salt

Salt Formation

The oxalate salt is formed by reacting the free base amino ester with oxalic acid. This is a common approach to improve the compound's stability, solubility, and crystallinity.

- Procedure: Dissolve the amino ester in a suitable solvent (e.g., ethanol or methanol).

- Add stoichiometric amounts of oxalic acid under stirring.

- The salt precipitates or crystallizes upon cooling or solvent evaporation.

- The product is filtered and dried under vacuum.

This process is straightforward and widely used for preparing oxalate salts of amines.

Physicochemical Characterization

The oxalate salt exhibits distinct physicochemical properties such as:

| Property | Value |

|---|---|

| Molecular Formula | C14H18ClNO6 |

| Molecular Weight | 331.75 g/mol |

| Salt Composition | Ethyl 3-amino-3-(3-chloro-4-methylphenyl)propanoate + Oxalic acid |

| Stability | Enhanced compared to free base |

| Solubility | Improved aqueous solubility |

Table 2: Physicochemical data of this compound

Research Findings and Optimization

- The tandem Knoevenagel condensation/reduction method is efficient for preparing the amino ester intermediate with minimal purification steps.

- Catalytic hydrogenation methods provide routes to enantioenriched amino esters, which may be applicable for producing chiral versions of the compound.

- Salt formation with oxalic acid is a standard protocol to obtain a stable, isolable form of the compound suitable for pharmaceutical or research applications.

- No direct literature reports on alternative novel synthetic routes specifically for this compound were found, indicating the described methods are the most reliable and established.

Summary Table of Preparation Steps

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Knoevenagel condensation | 3-chloro-4-methylbenzaldehyde, Meldrum's acid, base | Formation of aryl-substituted intermediate |

| 2 | Reduction and esterification | Stannous chloride, ethanol | Conversion to ethyl amino ester |

| 3 | Salt formation with oxalic acid | Oxalic acid, ethanol/methanol | Formation of oxalate salt |

Chemical Reactions Analysis

Ethyl 3-amino-3-(3-chloro-4-methylphenyl)propanoate oxalate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

- Potential Biological Activities : Research indicates that ethyl 3-amino-3-(3-chloro-4-methylphenyl)propanoate oxalate may exhibit anti-cancer properties. Preliminary studies suggest it could interfere with cellular pathways that regulate growth and apoptosis, potentially inhibiting enzymes involved in cancer cell proliferation .

Medicine

- Therapeutic Uses : Ongoing investigations are exploring its potential as a therapeutic agent, particularly for gastric cancer treatment. The compound's ability to modulate metabolic pathways through enzyme interactions positions it as a candidate for drug development.

Industry

- Chemical Intermediate Production : In industrial settings, this compound is utilized to produce various chemical intermediates and as a reagent in chemical reactions, contributing to the development of new materials and chemicals.

Case Studies and Research Findings

Several studies have provided insights into the biological effects and potential applications of this compound:

Oxidative Stress and Kidney Health

A study indicated that oxidative modifications in urinary proteins could increase the risk of kidney stone disease. This underscores the importance of antioxidant compounds in mitigating oxidative damage associated with calcium oxalate crystallization.

Vitamin E and Oxalate Crystallization

Research explored vitamin E's protective effects against hyperoxaluria-induced calcium oxalate crystal formation. These findings suggest that antioxidant therapies could be beneficial in preventing kidney stone disease.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(3-chloro-4-methylphenyl)propanoate oxalate involves its interaction with specific molecular targets. In the context of its anti-cancer activity, it is believed to interfere with cellular pathways that regulate cell growth and apoptosis. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest it may inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related β-aminopropanoate derivatives, focusing on substituents, counterions, and applications.

Substituent Variations on the Aromatic Ring

Analysis :

- The position of substituents on the phenyl ring (e.g., 3-chloro-4-methyl vs. 2-methyl) influences steric and electronic properties, altering reactivity and binding affinity in biological systems.

- Structural complexity : The benzimidazole derivative (CAS 459791-92-5) demonstrates how appended heterocycles can enhance target specificity, albeit at the cost of synthetic complexity .

Counterion Effects

Analysis :

- Oxalate salts are often chosen for their ability to stabilize crystalline solids, facilitating purification .

- Hydrochloride salts offer superior solubility, advantageous for formulations requiring aqueous compatibility .

Functional Group and Application Comparison

Analysis :

- Ester groups (e.g., ethyl propanoate) are common in agrochemicals for lipid solubility and systemic delivery .

- Chlorine and methyl substituents on aromatic rings enhance hydrophobicity and binding to hydrophobic enzyme pockets, as seen in herbicides and pharmaceuticals .

Biological Activity

Ethyl 3-amino-3-(3-chloro-4-methylphenyl)propanoate oxalate is a compound with significant biological activity, characterized by its molecular formula and CAS number 502842-35-5. The presence of an ethyl ester, an amino group, and a chlorinated aromatic ring in its structure contributes to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and implications for drug discovery.

The oxalate salt form of ethyl 3-amino-3-(3-chloro-4-methylphenyl)propanoate enhances its stability and solubility, making it suitable for biological and pharmaceutical research . The compound's mechanism of action involves:

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules.

- Hydrolysis : The ester group can undergo hydrolysis to release active metabolites.

- Enzyme Inhibition : Interactions with enzymes can lead to modulation of metabolic pathways.

These properties suggest that the compound may act as a biochemical probe in enzyme assays and has potential applications in drug development .

Biological Activities

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

- Antioxidant Activity : Similar compounds have been shown to possess antioxidant properties, which can protect against oxidative stress.

- Antimicrobial Effects : Some derivatives have demonstrated activity against various pathogens.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential activities of this compound.

-

Oxidative Stress and Kidney Health :

A study demonstrated that oxidative modifications in urinary proteins could enhance the risk of kidney stone disease. This research highlights the importance of antioxidant compounds in mitigating oxidative damage associated with calcium oxalate crystallization . -

Vitamin E and Oxalate Crystallization :

Another study explored the protective effects of vitamin E against hyperoxaluria-induced calcium oxalate crystal formation. The findings suggest that antioxidant therapies could play a role in preventing kidney stone disease .

Comparative Analysis

To further understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 3-amino-3-(4-methylphenyl)propanoate | Similar amino acid structure | Lacks chlorination; may exhibit different activity |

| 3-Amino-N-(4-chlorophenyl)propanamide | Contains an amide instead of an ester | Potentially different solubility and reactivity |

| N-(3-Chloro-4-methylphenyl)glycine | Glycine derivative | Different functional group leading to varied uses |

The chlorination pattern and ester configuration in this compound confer distinct biological properties not found in its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.